ETHYL 4-{[3-(FURAN-2-YL)-4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-{[3-(FURAN-2-YL)-4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a unique combination of furan, phenyl, triazole, and piperazine moieties
Preparation Methods
The synthesis of ETHYL 4-{[3-(FURAN-2-YL)-4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the furan and phenyl groups. The final step often involves the coupling of the triazole derivative with piperazine and subsequent esterification to form the ethyl carboxylate group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
ETHYL 4-{[3-(FURAN-2-YL)-4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-{[3-(FURAN-2-YL)-4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[3-(FURAN-2-YL)-4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 4-{[3-(FURAN-2-YL)-4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERAZINE-1-CARBOXYLATE can be compared with similar compounds such as:
This compound: This compound has a similar structure but may differ in the substitution pattern or functional groups.
This compound: This compound may have different pharmacological activities or chemical reactivity due to variations in its structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[3-(furan-2-yl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-27-20(26)23-12-10-22(11-13-23)15-24-19(29)25(16-7-4-3-5-8-16)18(21-24)17-9-6-14-28-17/h3-9,14H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADINRCAMMCYSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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